N,N,6-triethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine
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Overview
Description
N,N,6-triethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine is a complex organic compound with a unique structure that combines a quinoline core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-triethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine typically involves multiple steps, starting with the preparation of the quinoline core This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agentThe final step involves the alkylation of the amine group with ethyl groups under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation and alkylation steps, as well as the use of more efficient catalysts and solvents to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N,N,6-triethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a fluorescent probe for studying biological systems.
Medicine: It could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Mechanism of Action
The mechanism of action of N,N,6-triethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The sulfonyl group may interact with proteins or enzymes, altering their activity, while the quinoline core could intercalate into DNA or RNA, affecting gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine: This compound shares the methoxyphenyl group but has a different core structure.
Triethylamine: While structurally simpler, it shares the triethylamine functional group.
Uniqueness
N,N,6-triethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine is unique due to its combination of functional groups and the quinoline core, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
N,N,6-triethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-5-16-8-13-20-19(14-16)22(24(6-2)7-3)21(15-23-20)28(25,26)18-11-9-17(27-4)10-12-18/h8-15H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYDSRSANCFUNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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